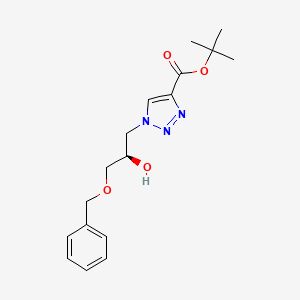
2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol
Descripción general
Descripción
2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . This compound features a piperidine ring substituted with a 4-methylbenzyl group and an ethan-1-ol group. It is categorized under aliphatic heterocycles and alcohols .
Mecanismo De Acción
Target of Action
The primary target of 2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by forming a strong salt-bridge interaction via its basic nitrogen atom . This interaction is believed to anchor the ligand to the CCR5 receptor . The presence of two or more lipophilic groups in the ligand is another common feature of most of the antagonists .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound can prevent HIV-1 entry into cells .
Pharmacokinetics
95%) and molecular weight of 233.35 g/mol suggest that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the prevention of HIV-1 entry into cells, thereby potentially treating HIV-1 infections .
Análisis Bioquímico
Biochemical Properties
It is known that piperidin-4-ol derivatives, a group to which this compound belongs, have been evaluated for potential treatment of HIV . These compounds have shown antagonistic activities against the CCR5 receptor, a coreceptor essential for HIV-1 entry
Cellular Effects
Given its potential role as a CCR5 antagonist, it may influence cell function by modulating cell signaling pathways related to this receptor
Molecular Mechanism
As a potential CCR5 antagonist, it may exert its effects at the molecular level by binding to the CCR5 receptor and inhibiting its function This could involve interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve high-throughput platforms to synthesize and screen a combinatorial library of piperidine derivatives .
Análisis De Reacciones Químicas
2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol has several scientific research applications:
Comparación Con Compuestos Similares
2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol can be compared with other similar compounds, such as:
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol These compounds share a similar piperidine core structure but differ in their substituents, which can affect their biological activity and selectivity . The unique combination of the 4-methylbenzyl group and ethan-1-ol group in this compound contributes to its distinct properties and potential applications .
Propiedades
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-2-4-15(5-3-13)12-16-9-6-14(7-10-16)8-11-17/h2-5,14,17H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFCWCYOLNKGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3,5-Bis(3-aminophenyl)phenyl]aniline](/img/structure/B3111652.png)




![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)







